4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
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Overview
Description
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a useful research compound. Its molecular formula is C23H28N4O3S2 and its molecular weight is 472.62. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step reactions. Starting with the construction of the triazole ring, often through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives. The benzylsulfanyl group is introduced via a nucleophilic substitution reaction. The ethyl group is added using standard alkylation techniques. The piperidine ring is constructed and subsequently substituted with a sulfonyl group through a sulfonylation reaction using sulfonyl chlorides. The final step involves attaching the 4-methoxyphenyl group.
Industrial Production Methods: Industrial production typically employs large-scale batch reactors under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously optimized. Catalysts and solvents are selected based on their ability to enhance reaction rates and product separation.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reactions are typically conducted under anhydrous conditions to prevent hydrolysis.
Major Products: Oxidation might yield sulfoxides or sulfones, while reduction could break down the triazole ring or reduce nitro groups if present. Substitution reactions primarily yield modified derivatives with altered biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of polymers with specific properties.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the triazole ring, which is known for disrupting the function of microbial cell walls.
Medicine: Explored for its potential as an anti-cancer agent. The compound’s ability to inhibit certain enzymes involved in cell proliferation makes it a candidate for anti-tumor drugs.
Industry: Utilized in the development of novel materials with specific electronic properties, such as in the production of semiconductors.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. The sulfonyl group can interact with enzymes, inhibiting their function and leading to disrupted cellular processes. The benzylsulfanyl group can enhance the compound's lipophilicity, improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Compared to similar compounds like "4-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazole" and "4-[5-(methylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine," the presence of the specific benzylsulfanyl and 4-methoxyphenyl groups in "4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine" confers unique biological and chemical properties. These groups enhance its stability, solubility, and interaction with specific molecular targets, making it a more potent compound in its applications.
In essence, "this compound" is a compound of considerable interest, with diverse applications across chemistry, biology, medicine, and industry. Its unique structural components and the resulting properties make it a valuable subject of study and utilization in various scientific and industrial fields.
Properties
IUPAC Name |
4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-27-22(24-25-23(27)31-17-18-7-5-4-6-8-18)19-13-15-26(16-14-19)32(28,29)21-11-9-20(30-2)10-12-21/h4-12,19H,3,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZSJIILXCRLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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